3-(4-bromophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole
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Overview
Description
3-(4-bromophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzohydrazide with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cycloaddition Reactions: The oxadiazole ring can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Cycloaddition Reactions: These reactions often require the presence of a catalyst, such as a transition metal complex, and are carried out under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted oxadiazoles, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives.
Scientific Research Applications
3-(4-bromophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to the modulation of specific biochemical pathways. The presence of the bromophenyl and trifluoromethyl groups can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole
- 3-(4-methylphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole
- 3-(4-nitrophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole
Uniqueness
3-(4-bromophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole is unique due to the presence of the bromophenyl group, which can undergo specific chemical reactions that are not possible with other substituents. The trifluoromethyl group also imparts distinct electronic properties, making this compound particularly valuable in various research and industrial applications.
Properties
CAS No. |
676131-59-2 |
---|---|
Molecular Formula |
C9H4BrF3N2O |
Molecular Weight |
293 |
Purity |
95 |
Origin of Product |
United States |
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